Physicochemical Profiling and Analytical Characterization of 1-Chloro-3-(3-chloropropyl)benzene
Physicochemical Profiling and Analytical Characterization of 1-Chloro-3-(3-chloropropyl)benzene
Introduction & Structural Significance
In the landscape of active pharmaceutical ingredient (API) synthesis, bifunctional halogenated building blocks are critical for constructing complex molecular architectures. 1-Chloro-3-(3-chloropropyl)benzene (CAS: 90347-05-0) is a highly versatile synthetic intermediate[1]. Structurally, it features both an unreactive aryl chloride and a highly reactive alkyl chloride. This differential reactivity allows chemists to perform selective nucleophilic substitutions at the aliphatic chain (e.g., amination to form psychotropic or cardiovascular drug precursors) while preserving the aryl chloride for subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations).
Because this compound is a meta-substituted isomer, distinguishing it from its ortho (CAS 90347-04-9) and para (CAS 64473-34-3) counterparts is a frequent analytical challenge[2][3]. Rigorous determination of its physical properties—specifically boiling point, density, and refractive index—is paramount for quality control, process scale-up, and regulatory compliance.
Physicochemical Data Summary
The exact empirical physical constants for the meta isomer are rarely isolated in standard open-source databases, often requiring extrapolation from the para isomer[3] or the non-chlorinated parent compound, 1-chloro-3-phenylpropane (which exhibits a boiling point of 225 °C and a density of 1.043 g/mL)[4]. The addition of a second chlorine atom significantly increases both the boiling point and the density due to enhanced dipole-dipole interactions and molecular mass.
The table below synthesizes the established and predicted physicochemical properties of 1-Chloro-3-(3-chloropropyl)benzene to serve as a baseline for laboratory validation[5].
| Property | Value / Expected Range | Reference / Derivation |
| Chemical Name | 1-Chloro-3-(3-chloropropyl)benzene | IUPAC Standard |
| CAS Registry Number | 90347-05-0 | [1][5] |
| Molecular Formula | C₉H₁₀Cl₂ | [5] |
| Molecular Weight | 189.08 g/mol | [5] |
| Physical State (at 20 °C) | Clear, colorless to pale yellow liquid | Empirical observation |
| Boiling Point (760 mmHg) | ~ 240 °C – 250 °C | Extrapolated from structural analogs[4] |
| Density (d²⁵) | 1.18 – 1.20 g/cm³ | Predicted via McGowan volume / structural analogs |
| Refractive Index (n²⁰/D) | 1.530 – 1.540 | Predicted based on halogenated aromatic polarizability |
Analytical Methodologies & Experimental Protocols
To ensure scientific integrity and E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems. They not only provide step-by-step instructions but also explain the causality behind the instrumental parameters.
Purity and Isomeric Resolution via GC-MS (Adapted from EPA Method 8270E)
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing semivolatile organic compounds[6]. To resolve the meta isomer from potential ortho or para impurities, a non-polar 5% phenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5MS) is required. This phase separates analytes based strictly on boiling point and subtle polarizability differences.
Self-Validation: The system must utilize an internal standard (e.g., 1,4-dichlorobenzene-d4) to normalize injection volumes and verify retention time stability across the run sequence[6].
Protocol:
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Sample Preparation: Dilute 10 mg of 1-Chloro-3-(3-chloropropyl)benzene in 10 mL of GC-grade dichloromethane (DCM) to achieve a 1 mg/mL concentration. Spike with 10 µL of a 100 µg/mL internal standard solution.
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Instrument Setup: Equip the GC with a 30 m × 0.25 mm ID × 0.25 µm film thickness HP-5MS column. Use ultra-high purity Helium as the carrier gas at a constant flow of 1.0 mL/min.
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Inlet Parameters: Set the injection port to 250 °C. Inject 1.0 µL of the sample using a split ratio of 50:1 to prevent column overloading and maintain sharp peak shapes.
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Oven Temperature Program:
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Initial temperature: 60 °C (hold for 2 min).
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Ramp 1: 15 °C/min to 200 °C.
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Ramp 2: 25 °C/min to 280 °C (hold for 3 min).
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-
MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan from m/z 35 to 300. The molecular ion peak ( M+ ) should be observed at m/z 188, with a characteristic isotopic cluster at 190 and 192 (due to the two chlorine atoms).
Density Determination via Oscillating U-Tube (USP <841>)
Causality: Density is highly temperature-dependent; liquid volumes expand with heat, which artificially lowers the measured density. USP Chapter <841> mandates rigorous temperature control[7]. An oscillating U-tube density meter utilizes a borosilicate glass tube vibrating at its characteristic frequency. As the sample fills the tube, the mass increases, lowering the oscillation frequency.
Self-Validation: The instrument must be calibrated daily using two substances of known density: ultra-pure degassed water and dry air[8].
Protocol:
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Calibration: Flush the U-tube with dry air and record the oscillation period. Next, inject degassed, distilled water at 25.0 °C. The instrument must read 0.9970±0.0001 g/cm³[8]. If it fails, perform a mechanical readjustment.
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Temperature Equilibration: Set the instrument's built-in Peltier thermostat to exactly 25.0 °C.
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Sample Introduction: Using a clean glass syringe, inject approximately 2 mL of 1-Chloro-3-(3-chloropropyl)benzene into the U-tube. Ensure no micro-bubbles are trapped in the measuring cell, as air bubbles will drastically reduce the apparent mass and invalidate the reading.
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Measurement: Allow 60 seconds for thermal equilibration. Record the density ( ρ ) in g/cm³.
Refractive Index Measurement (USP <831>)
Causality: The refractive index ( n ) measures the ratio of the speed of light in a vacuum to its speed in the sample[9]. Because 1-Chloro-3-(3-chloropropyl)benzene contains a highly polarizable aromatic ring and heavy halogen atoms, it slows light significantly, resulting in a high refractive index. USP <831> standardizes this measurement using the Sodium D-line (589 nm) at exactly 20.0 °C to ensure cross-laboratory reproducibility[9][10].
Self-Validation: The refractometer must be verified against distilled water, which has an absolute known refractive index of 1.3330 at 20.0 °C[9].
Protocol:
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Calibration: Clean the prism of an Abbé refractometer with methanol and allow it to dry. Apply 2-3 drops of distilled water. Adjust the temperature control bath to 20.0 °C. Verify the reading is exactly 1.3330[9].
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Sample Application: Wipe the prism clean with lens paper. Apply 2-3 drops of 1-Chloro-3-(3-chloropropyl)benzene to the lower measuring prism and close the upper illuminating prism.
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Equilibration: Wait 2 minutes for the sample to reach thermal equilibrium with the 20.0 °C water jacket.
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Measurement: Look through the eyepiece and adjust the dispersion correction knob until the shadowline is sharp and free of color fringes. Align the shadowline with the crosshairs and record the refractive index ( nD20 ) to four decimal places.
Analytical Workflow Visualization
The following diagram maps the logical progression of the physicochemical characterization protocols described above, ensuring a cohesive quality control pipeline.
Workflow for the physicochemical characterization of 1-Chloro-3-(3-chloropropyl)benzene.
References
-
Stenutz. "1-chloro-3-phenylpropane Compound Classes". stenutz.eu. [Link]
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PubChem. "1-Chloro-4-(3-chloropropyl)benzene | CID 2735720". nih.gov. [Link]
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U.S. Pharmacopeia. "General Chapters: <831> REFRACTIVE INDEX". uspbpep.com. [Link]
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U.S. Pharmacopeia. "General Chapters: <841> SPECIFIC GRAVITY". uspbpep.com. [Link]
-
U.S. Environmental Protection Agency (EPA). "EPA Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS)". epa.gov. [Link]
Sources
- 1. 1-3 isopropanol benzene | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-chloropropyl benzene | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-Chloro-4-(3-chloropropyl)benzene | C9H10Cl2 | CID 2735720 - PubChem [pubchem.ncbi.nlm.nih.gov]
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